molecular formula C12H6Br4 B1329975 2,2',6,6'-Tetrabromobiphenyl CAS No. 97038-96-5

2,2',6,6'-Tetrabromobiphenyl

Cat. No.: B1329975
CAS No.: 97038-96-5
M. Wt: 469.79 g/mol
InChI Key: RAIZQBVLCDNAOH-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which makes it valuable in various industrial applications. The molecular formula of 2,2’,6,6’-Tetrabromobiphenyl is C12H6Br4, and it has a molecular weight of approximately 469.79 g/mol .

Scientific Research Applications

2,2’,6,6’-Tetrabromobiphenyl has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2,2’,6,6’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, 2,2’,6,6’-Tetrabromobiphenyl activates the AhR, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). These interactions highlight the compound’s role in modulating the expression of detoxifying enzymes, which are crucial for the metabolism and elimination of toxic substances from the body .

Cellular Effects

The effects of 2,2’,6,6’-Tetrabromobiphenyl on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By activating the AhR pathway, 2,2’,6,6’-Tetrabromobiphenyl can alter gene expression profiles, leading to changes in cellular metabolism and function. Studies have demonstrated that exposure to this compound can result in increased production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular processes .

Molecular Mechanism

At the molecular level, 2,2’,6,6’-Tetrabromobiphenyl exerts its effects primarily through its interaction with the AhR Upon binding to the receptor, the compound induces a conformational change that allows the receptor to translocate to the nucleusThis mechanism underscores the compound’s role in regulating the expression of enzymes involved in detoxification and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,6,6’-Tetrabromobiphenyl have been observed to change over time. The stability and degradation of the compound can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to 2,2’,6,6’-Tetrabromobiphenyl can lead to sustained activation of the AhR pathway, resulting in chronic oxidative stress and inflammation. Additionally, the compound’s persistence in the environment and biological systems can lead to long-term bioaccumulation and potential adverse effects .

Dosage Effects in Animal Models

The effects of 2,2’,6,6’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild activation of detoxifying enzymes without causing significant toxicity. At higher doses, 2,2’,6,6’-Tetrabromobiphenyl can lead to severe toxic effects, including liver damage, endocrine disruption, and immunotoxicity. These dose-dependent effects highlight the importance of understanding the threshold levels at which the compound becomes harmful .

Metabolic Pathways

2,2’,6,6’-Tetrabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion. This metabolic process is crucial for reducing the compound’s toxicity and promoting its elimination from the body. Additionally, 2,2’,6,6’-Tetrabromobiphenyl can influence metabolic flux by altering the activity of key enzymes involved in energy production and detoxification .

Transport and Distribution

Within cells and tissues, 2,2’,6,6’-Tetrabromobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods. Transport proteins, such as ATP-binding cassette (ABC) transporters, play a role in the cellular efflux of 2,2’,6,6’-Tetrabromobiphenyl, helping to regulate its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of 2,2’,6,6’-Tetrabromobiphenyl is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The presence of targeting signals, such as nuclear localization sequences, can direct 2,2’,6,6’-Tetrabromobiphenyl to the nucleus, where it interacts with the AhR to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,6,6’-Tetrabromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process results in the substitution of hydrogen atoms on the biphenyl rings with bromine atoms, yielding 2,2’,6,6’-Tetrabromobiphenyl .

Industrial Production Methods

Industrial production of 2,2’,6,6’-Tetrabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetrabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’-Tetrabromobiphenyl
  • 2,2’,5,5’-Tetrabromobiphenyl
  • 2,2’,3,3’-Tetrabromobiphenyl

Uniqueness

2,2’,6,6’-Tetrabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tetrabromobiphenyls, it has distinct properties that make it particularly effective as a flame retardant and a subject of environmental and toxicological studies .

Properties

IUPAC Name

1,3-dibromo-2-(2,6-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZQBVLCDNAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242676
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97038-96-5
Record name 2,2',6,6'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',6,6'-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6,6'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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